3,4-dimethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Overview
Description
3,4-Dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a fused oxazolo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazolo-pyridine ring system, followed by the introduction of the benzamide moiety. Key steps may include:
Formation of the oxazolo-pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Methoxylation: Introduction of methoxy groups at the 3 and 4 positions of the benzene ring.
Amidation: Coupling the oxazolo-pyridine derivative with a benzoyl chloride derivative to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the benzamide moiety would yield corresponding amines.
Scientific Research Applications
3,4-Dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxazolo-pyridine ring system can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy groups and benzamide moiety can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- 3,4-Dimethoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide
Uniqueness
3,4-Dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is unique due to the specific positioning of the methoxy groups and the fused oxazolo-pyridine ring system. These structural features contribute to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-13-11-15(22-25-20-18(29-22)5-4-10-23-20)6-8-16(13)24-21(26)14-7-9-17(27-2)19(12-14)28-3/h4-12H,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUCWEQAFWLIAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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